molecular formula C29H30N2O B2996120 2-(4-benzylpiperidin-1-yl)-8-[(4-methylphenyl)methoxy]quinoline CAS No. 941954-10-5

2-(4-benzylpiperidin-1-yl)-8-[(4-methylphenyl)methoxy]quinoline

Cat. No.: B2996120
CAS No.: 941954-10-5
M. Wt: 422.572
InChI Key: CURGLLLCDCGYJF-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-8-[(4-methylphenyl)methoxy]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a benzylpiperidine moiety and a methoxy group attached to a methylphenyl ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Future Directions

The future directions for research on this compound would depend on its observed properties and potential applications. If it shows promising biological activity, it could be further studied for potential use in pharmaceuticals. Alternatively, if it has interesting chemical properties, it could be studied for use in materials science or other areas of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-8-[(4-methylphenyl)methoxy]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with a benzyl halide in the presence of a base such as sodium hydride.

    Attachment of the Methoxy Group: The methoxy group can be introduced through an etherification reaction. This involves the reaction of a phenol derivative with a methyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-8-[(4-methylphenyl)methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert functional groups such as nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with ketone or carboxylic acid functional groups.

    Reduction: Formation of quinoline derivatives with amine functional groups.

    Substitution: Formation of quinoline derivatives with various substituted groups.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-8-[(4-methylphenyl)methoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological processes. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, leading to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzylpiperidin-1-yl)-8-[(4-methylphenyl)methoxy]quinoline
  • (4-benzylpiperidin-1-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone
  • (2-benzylpiperidin-1-yl)(4-(2′-methoxy-[1,1′-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)methanone

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of both the benzylpiperidine moiety and the methoxy group on the quinoline ring enhances its potential for diverse interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-8-[(4-methylphenyl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O/c1-22-10-12-25(13-11-22)21-32-27-9-5-8-26-14-15-28(30-29(26)27)31-18-16-24(17-19-31)20-23-6-3-2-4-7-23/h2-15,24H,16-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURGLLLCDCGYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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